11-Deoxy Corticosterone-d8 is a deuterated analogue of 11-deoxycorticosterone, a steroid hormone produced in the adrenal glands. This compound is notable for its mineralocorticoid activity and serves as a precursor in the biosynthesis of aldosterone, which plays a crucial role in regulating sodium and potassium levels in the body. The "d8" designation indicates that eight hydrogen atoms have been replaced with deuterium, making it useful for analytical applications, particularly in mass spectrometry.
11-Deoxy Corticosterone-d8 is synthesized from natural steroid precursors, primarily progesterone, through enzymatic reactions involving cytochrome P450 enzymes. It can also be obtained from commercial suppliers specializing in stable isotopes and reference standards for pharmaceutical testing.
This compound falls under the category of steroid hormones and is classified specifically as a mineralocorticoid. Its primary biological function is to influence electrolyte balance, although it has limited glucocorticoid activity compared to other steroids.
The synthesis of 11-Deoxy Corticosterone-d8 involves several steps typically executed in a laboratory setting. The most common method includes:
The reaction conditions often involve:
The molecular formula for 11-Deoxy Corticosterone-d8 is C21H30D8O3. The structure features:
The molecular weight of 11-Deoxy Corticosterone-d8 is approximately 354.5 g/mol when accounting for the deuterium substitutions. Its structural representation can be illustrated with standard chemical drawing conventions.
11-Deoxy Corticosterone-d8 participates in several key biochemical reactions:
These reactions are catalyzed by specific cytochrome P450 enzymes, which require precise conditions for optimal activity, including appropriate substrates and co-factors.
The mechanism of action of 11-Deoxy Corticosterone-d8 primarily involves its role as a precursor in steroidogenesis:
Research indicates that while 11-Deoxy Corticosterone-d8 has significant mineralocorticoid effects, it exhibits much lower glucocorticoid activity compared to its metabolites, highlighting its specificity in action.
Relevant data includes melting point, boiling point, and spectral data (NMR, MS) that confirm its identity and purity.
11-Deoxy Corticosterone-d8 is primarily utilized in:
This compound's unique properties make it essential for advancing research in endocrinology and pharmacology, facilitating more accurate measurements and insights into steroid hormone dynamics.
11-Deoxy Corticosterone-d8 (DOC-d8) is a deuterium-labeled isotopologue of the endogenous mineralocorticoid 11-deoxycorticosterone (DOC). Its chemical structure is defined by the substitution of eight hydrogen atoms with deuterium (²H or D) at specific positions, yielding the molecular formula C₂₁H₂₂D₈O₃ and a molecular weight of 338.51 g/mol [1] [2] [3]. The deuterium atoms are strategically incorporated at the C-2, C-4, C-6 (two atoms), C-16 (two atoms), C-17, and C-21 positions of the steroid backbone, as confirmed by the SMILES notation [2H]C1=C2C([2H])([2H])C[C@@H]3[C@H](CC[C@@]4(C)[C@H]3CC[C@]4([2H])C(=O)C([2H])([2H])O)[C@@]2(C)CC([2H])([2H])C1=O
[1] [2]. This labeling pattern preserves the core pharmacophore (21-hydroxypregn-4-ene-3,20-dione) while creating a mass shift detectable via mass spectrometry. The isotopic purity typically exceeds 95%, as verified by HPLC, ensuring minimal interference from unlabeled species in analytical applications [1] [8].
Table 1: Structural Features of 11-Deoxy Corticosterone-d8
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₂D₈O₃ |
Accurate Mass | 338.2697 g/mol |
Deuterium Positions | C-2, C-4, C-6 (equatorial), C-6 (axial), C-16 (2 atoms), C-17, C-21 (2 atoms) |
Unlabeled Parent CAS | 64-85-7 (11-Deoxycorticosterone) |
Isotopic Purity | >95% (HPLC) |
The synthesis of DOC-d8 relies on de novo steroid construction or late-stage isotopic exchange, with the Grignard reaction on 11-deoxycorticosterone being the most industrially viable method. Deuterium atoms are introduced via reaction with deuterated methylmagnesium bromide (CD₃MgBr) at the C-21 ketone, followed by enzymatic or chemical reduction using NaBD₄ to label the C-3 and C-20 positions [1] [3] [8]. Alternative routes include microbial biotransformation of deuterated sterol precursors (e.g., pregnenolone-d8) using Mucorales fungi, mimicking historical methods for corticoid 11-oxygenation [5]. The eight deuterium atoms confer a 9.5% mass increase over the native molecule (338.51 g/mol vs. 330.46 g/mol), enabling distinct detection in mass spectrometry. Critical challenges include minimizing isotopic scrambling during synthesis and ensuring regiospecific labeling to maintain biochemical equivalence to unlabeled DOC [2] [8].
DOC-d8 exhibits near-identical physicochemical behavior to its non-deuterated counterpart, with key differences arising from deuterium's higher atomic mass and stronger carbon bonds. It exists as a white to off-white solid with a melting point analogous to DOC (~215°C) but with altered crystalline packing due to isotopic effects [5] [6]. Solubility profiles show high miscibility in dimethyl sulfoxide (DMSO; ≥250 mg/mL or 738.53 mM), moderate solubility in ethanol, and low aqueous solubility—properties critical for preparing stock solutions in biological assays [2]. The deuterium labeling enhances metabolic stability by resisting cytochrome P450-mediated oxidation (C–D bond dissociation energy ≈464 kJ/mol vs. C–H ≈413 kJ/mol), thereby extending in vitro half-lives [2] [10]. Stability studies recommend storage at +4°C in anhydrous, light-protected conditions to prevent deuterium exchange or degradation; accelerated aging tests show <5% degradation over 6 months under these parameters [1] [8].
Table 2: Physicochemical and Stability Data
Parameter | Characteristics |
---|---|
Physical Form | White to off-white solid |
Solubility (DMSO) | 738.53 mM (250 mg/mL) |
Storage Conditions | +4°C, anhydrous, protected from light |
LogP (Estimated) | ~2.4 (similar to unlabeled DOC) |
Stability | >95% purity retained at 6 months (4°C, sealed) |
DOC-d8 mirrors the intrinsic receptor binding profile of unlabeled DOC, acting primarily as a potent mineralocorticoid receptor (MR) agonist with negligible glucocorticoid receptor (GR) activity. Competitive binding assays reveal a relative MR affinity (RBA) of 100% for DOC-d8, comparable to aldosterone, while GR binding remains <1% of dexamethasone’s potency [6] [9]. This selectivity stems from DOC’s C11-deoxygenation, which prevents hydrogen bonding with GR’s Asn564 residue—a key interaction for glucocorticoid activity [6] [9]. DOC-d8 also demonstrates weak binding to androgen receptors (AR) at supraphysiological concentrations (EC₅₀ >1 µM), a property relevant in castration-resistant prostate cancer models where 5α-reduced DOC metabolites activate AR pathways [10]. Notably, deuterium labeling does not alter receptor kinetics: DOC-d8 maintains dissociation constants (Kd) identical to DOC in hippocampal cytosol binding studies, confirming isotopic inertness in pharmacological contexts [9].
Table 3: Receptor Binding Affinity Profile
Receptor Type | Relative Binding Affinity (%) | Functional Role |
---|---|---|
Mineralocorticoid (MR) | 100 (Reference: Aldosterone = 100) | Sodium retention, potassium excretion |
Glucocorticoid (GR) | <1 (vs. Dexamethasone) | Negligible transactivation |
Androgen (AR) | <5 (vs. Dihydrotestosterone) | Weak agonist in CRPC contexts |
Abbreviations: CRPC (Castration-Resistant Prostate Cancer)
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8